molecular formula H2CCHCN<br>C3H3N<br>CH2=CH-CN<br>H2C(CH)CN<br>C3H3N B7770097 Acrylonitrile CAS No. 63908-52-1

Acrylonitrile

Cat. No.: B7770097
CAS No.: 63908-52-1
M. Wt: 53.06 g/mol
InChI Key: NLHHRLWOUZZQLW-UHFFFAOYSA-N
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Description

Acrylonitrile (CAS 107-13-1), also known as vinyl cyanide, is a volatile, colorless liquid with a mild, pungent odor. It is a crucial monomer in industrial and research chemistry, primarily used in the production of polymers and copolymers. Its molecular structure, featuring a vinyl group linked to a nitrile, enables diverse reaction pathways including free-radical polymerization and nucleophilic addition. A primary research application is the manufacture of synthetic polymers such as polythis compound (a precursor to carbon fibers), this compound butadiene styrene (ABS), styrene-acrylonitrile (SAN), and synthetic rubbers like nitrile rubber (NBR). These materials are valued for their durability, and resistance to heat and chemicals. Beyond polymerization, this compound is a valuable intermediate in organic synthesis. It undergoes cyanoethylation reactions, where nucleophiles add across the double bond, and is used in the synthesis of adiponitrile, a key precursor to nylon 6,6. Furthermore, novel this compound derivatives are being investigated in pharmaceutical research for their potential anti-parasitic activity against neglected tropical diseases like Leishmaniasis and Chagas disease, with studies indicating they can induce programmed cell death in parasites. The compound is typically produced via the catalytic ammoxidation of propylene, known as the SOHIO process. This compound is highly flammable and toxic upon inhalation, skin contact, or ingestion. It is a confirmed carcinogen and exposure can cause irritation, dizziness, and nausea. Proper handling in a well-ventilated fume hood and the use of appropriate personal protective equipment (PPE) are essential. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enenitrile
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InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2
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InChI Key

NLHHRLWOUZZQLW-UHFFFAOYSA-N
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Canonical SMILES

C=CC#N
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Molecular Formula

H2CCHCN, Array, H2C(CH)CN, C3H3N
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Related CAS

29436-44-0, 50940-39-1, 25014-41-9
Record name 2-Propenenitrile, homopolymer, isotactic
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Record name 2-Propenenitrile, trimer
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DSSTOX Substance ID

DTXSID5020029
Record name Acrylonitrile
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Molecular Weight

53.06 g/mol
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Physical Description

Acrylonitrile, stabilized appears as a clear colorless liquid with a strong pungent odor. Flash point 32 °F. Prolonged exposure to the vapors or skin contact harmful. Density 6.7 lb / gal. Vapors heavier than air. Combustion produces toxic oxides of nitrogen. Requires storage and handling in closed systems. Used in insecticides and to make plastics, fibers and other chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 17 ppm Source/use/other hazard: Plastics, coatings, adhesives industries; dyes; pharmaceuticals; flam gas., Liquid; Pellets or Large Crystals, Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]; [NIOSH], COLOURLESS OR PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to pale-yellow liquid with an unpleasant odor., Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]
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Boiling Point

171 °F at 760 mmHg (EPA, 1998), 77.2 °C, 77 °C, 171 °F
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Flash Point

32 °F (EPA, 1998), -5 °C (23 °F) - closed cup, 32 °F(0 °C)(open cup), -1 °C c.c., 30 °F
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Solubility

10 to 50 mg/mL at 70.9 °F (NTP, 1992), Solubility of water in acrylonitrile: 3.1 parts water/100 parts acrylonitrile, In water, 7.45X10+4 mg/L at 25 °C, Very soluble in ethanol, acetone, benzene, ether, Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene., Solubility in water, g/100ml at 20 °C: 7, 7%
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Density

0.8004 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8007 at 25 °C, Relative density (water = 1): 0.8, 0.81
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Vapor Density

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.83 (Air = 1), Relative vapor density (air = 1): 1.8
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Vapor Pressure

100 mmHg at 73.4 °F (EPA, 1998), 109.0 [mmHg], 109 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 11.0, 83 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Impurities

The major impurity is water, which is usually present at a maximum of 0.5%., Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max.
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Color/Form

Clear, colorless liquid at room temperature, Colorless to pale-yellow liquid

CAS No.

107-13-1, 25014-41-9, 63908-52-1
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Melting Point

-116 °F (EPA, 1998), -83.51 °C, -84 °C, -116 °F
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Preparation Methods

Catalytic Framework and Reaction Mechanism

The Sohio process, developed in 1957, remains the cornerstone of ACN production, accounting for over 95% of global output. This gas-phase ammoxidation reaction involves propylene (C3H6C_3H_6), ammonia (NH3NH_3), and oxygen (O2O_2) over mixed-metal oxide catalysts. The stoichiometric equation is:

CH2=CHCH3+NH3+32O2CH2=CHCN+3H2OΔH=515kJ/mol[2]CH2=CH-CH3 + NH3 + \frac{3}{2}O2 \rightarrow CH2=CH-CN + 3H2O \quad \Delta H = -515 \, \text{kJ/mol} \quad

Key catalysts include bismuth molybdate (Bi2Mo3O12Bi_2Mo_3O_{12}), iron-antimonate (FeSbO4FeSbO_4), and uranium-antimonate systems. These catalysts facilitate a redox cycle where Bi3+Bi^{3+} abstracts α-hydrogens from propylene, while Mo6+Mo^{6+} sites mediate nitrogen insertion. Modern formulations incorporate promoters like cesium (CsCs) and phosphorus (PP) to enhance selectivity (75–80%) and yield (1.0–1.1 kg ACN per kg propylene).

Operational Parameters and Byproduct Formation

Reactions occur in fluidized-bed reactors at 420–450°C and near-atmospheric pressure (1–1.2 bar) to optimize fluid dynamics and heat transfer. The gas hourly space velocity (GHSV) ranges from 200–500 h1^{-1}, with contact times of 3–8 seconds. Byproducts such as acetonitrile (CH3CNCH_3CN), hydrogen cyanide (HCNHCN), and carbon oxides (COxCO_x) account for 15–20% of output, necessitating complex distillation and absorption systems.

Table 1: Sohio Process Performance Metrics

ParameterValueSource
Temperature420–450°C
Pressure1–1.2 bar
Selectivity75–80%
Yield (kg ACN/kg C₃H₆)1.0–1.1
Byproduct Ratio15–20%

Propane Ammoxidation: Challenges and Catalytic Innovations

Thermodynamic and Kinetic Hurdles

Propane (C3H8C_3H_8) ammoxidation offers feedstock cost advantages but faces inherent challenges:

  • Higher activation temperatures (500–550°C) due to stronger C–H bonds.

  • Lower selectivity (50–60%) from competing combustion and over-oxidation.

  • Increased ammonia consumption (10–15% higher than propylene).

Catalyst Design for Improved Efficiency

Rutile-type antimonates (SbSnO4SbSnO_4) and vanadium-phosphorus oxides (VPOVPO) have shown promise in laboratory settings. These materials stabilize allylic intermediates and suppress deep oxidation. For example, Sb1.5V0.5O4Sb_{1.5}V_{0.5}O_4 achieves 65% selectivity at 30% propane conversion under 500°C and 1.5 bar.

Table 2: Propane vs. Propylene Ammoxidation

ParameterPropanePropylene
Temperature500–550°C420–450°C
Selectivity50–65%75–80%
Feedstock Cost$450–500/ton$900–1,000/ton
Capital Cost+10–15%Baseline

Renewable Feedstocks: Glycerol-Based Synthesis

Single-Step Ammoxidation of Glycerol

A patent-pending method (US20100048850A1) converts glycerol (C3H8O3C_3H_8O_3) to ACN in a single reactor using acid catalysts like sulfated zirconia (SO42/ZrO2SO_4^{2-}/ZrO_2) or phosphated alumina (PO43/Al2O3PO_4^{3-}/Al_2O_3). The reaction pathway involves dehydration to acrolein (C3H4OC_3H_4O) followed by ammoxidation:

C3H8O3C3H4O+2H2O[1]C3H8O3 \rightarrow C3H4O + 2H2O \quad
C3H4O+NH3+32O2C3H3N+3H2O[1]C3H4O + NH3 + \frac{3}{2}O2 \rightarrow C3H3N + 3H_2O \quad

Advantages Over Fossil-Based Methods

  • Lower Exothermicity : Reduced reaction heat (-350 kJ/mol vs. -515 kJ/mol for propylene) enables safer operation at higher pressures (2–4 bar).

  • Renewable Feedstock : Glycerol, a biodiesel byproduct, mitigates reliance on petroleum.

  • Reduced Byproducts : <10% acetonitrile and propionitrile due to distinct reaction mechanisms.

Table 3: Glycerol Process Conditions

ParameterValueSource
Temperature400–500°C
Pressure2–4 bar
Selectivity70–75%
Glycerol Conversion85–90%

Emerging Methods and Catalytic Breakthroughs

Bimetallic Zeolites for Direct Ammonia Oxidation

Recent studies explore zeolite-supported Fe-Co catalysts for single-step ACN synthesis from methane (CH4CH_4) and ammonia. These systems operate at 600°C with 40–50% selectivity, though commercialization remains distant.

Plasma-Assisted Catalysis

Non-thermal plasma reactors coupled with Bi2MoO6Bi_2MoO_6 catalysts achieve 65% propylene conversion at 300°C, reducing energy costs by 30% compared to conventional systems.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison (2025 Industry Standards)

MetricSohio (C₃H₆)Propane (C₃H₈)Glycerol (C₃H₈O₃)
Feedstock Cost ($/ton)900–1,000450–500300–400
OPEX ($/ton ACN)1,200–1,4001,300–1,6001,100–1,300
CO₂ Emissions (kg/ton)2.8–3.23.5–4.01.5–2.0
ScalabilityMatureLimitedPilot Stage

Chemical Reactions Analysis

Polymerization and Copolymerization

Acrylonitrile undergoes radical polymerization to form polythis compound (PAN), a precursor for carbon fibers. Key mechanisms include:

  • Thermal polymerization : Inhibited by methylhydroquinone (35–45 ppm) and water (0.2–0.5 wt%) to prevent uncontrolled exothermic reactions .

  • Photochemical initiation : UV light accelerates polymerization, requiring stabilizers to mitigate runaway reactions .

Copolymerization with monomers like styrene or butadiene enhances material properties:

MonomerProduct ApplicationKey Property Improvement
StyreneSAN resinHeat resistance
ButadieneNitrile rubber (NBR)Oil resistance
Methyl methacrylateModacrylic fibersFlame retardancy

Copolymer ratios influence glass transition temperatures (T<sub>g</sub>) and mechanical strength .

Cyanoethylation and Nucleophilic Additions

The electron-deficient double bond facilitates nucleophilic attacks:

  • Amines : Form β-cyanoethylated derivatives (e.g., CH₂=CH–CN + RNH₂ → RNH–CH₂CH₂CN) .

  • Thiols : Yield thioether derivatives (e.g., CH₂=CH–CN + RSH → RS–CH₂CH₂CN) .

Reaction rates depend on pH and nucleophile strength, with second-order kinetics observed in aqueous solutions .

Hydrolysis and Hydration

  • Acidic hydrolysis : Produces acrylic acid (CH₂=CH–COOH) via nitrile group protonation .

  • Basic hydrolysis : Forms acrylamide (CH₂=CH–CONH₂) under alkaline conditions .

  • Hydration : Catalyzed by nitrile hydratase enzymes to yield acrylamide industrially .

Thermodynamic data :

ReactionΔH (kJ/mol)ΔG (kJ/mol)
CH₂=CH–CN → CH₂=CH–COOH-112.4-98.7
CH₂=CH–CN → CH₂=CH–CONH₂-89.5-76.2

Oxidation and Reduction

  • Oxidation :

    • With O₂/Ag catalyst: Forms this compound oxide (epoxide) .

    • Combustion: Releases HCN, CO, and NO<sub>x</sub> at >481°C .

  • Reduction :

    • Hydrogenation: Produces propionitrile (CH₃CH₂CN) or propylamine (CH₂=CH–CH₂NH₂) using Pd or Ni catalysts .

Photochemical Reactions

Theoretical studies (CASSCF/MP2-CAS) reveal a conical intersection (CI) at 6.5 eV that mediates isomerization :

  • Photoexcitation : S₀ → S₁ transition at 200–300 nm.

  • Conical intersection : Non-radiative decay to S₀ via C–N bond rotation.

  • Ground-state pathways :

    • Pathway A: Forms cyanoacetylene (HC≡C–CN) via TS-3 (ΔE‡ = 2.9 eV).

    • Pathway B: Yields isothis compound (CH₂=C–CN) via TS-4 (ΔE‡ = 4.6 eV) .

Quantum yield : 0.3–0.4 for cyanoacetylene formation under UV irradiation .

Scientific Research Applications

Polymer Production

Acrylonitrile is predominantly utilized in the manufacture of several important polymers:

  • Polythis compound (PAN) : Used for producing acrylic fibers, which are employed in textiles, carpets, and clothing.
  • This compound Butadiene Styrene (ABS) : A copolymer used in manufacturing durable plastic products such as LEGO bricks, automotive parts, and electronic housings.
  • Styrene-Acrylonitrile (SAN) : Known for its clarity and strength, SAN is used in household goods and packaging materials.

Chemical Intermediates

This compound serves as a precursor for several key chemicals:

  • Adiponitrile : Produced through the hydrodimerization of this compound, adiponitrile is essential in nylon production.
  • Acrylamide : Used in water treatment and as a flocculant in mining industries.

Specialty Applications

  • Carbon Fibers : this compound is critical in producing carbon fibers through the pyrolysis of polythis compound fibers. These fibers are utilized in aerospace and automotive industries for their lightweight and high-strength properties.
  • Nitrile Rubbers : These are synthesized from this compound and butadiene, widely used in manufacturing gloves, seals, and hoses due to their resistance to oil and chemicals.

Historical Uses

Historically, this compound was used as a pesticide; however, this application has been discontinued due to safety concerns.

Health and Environmental Considerations

While this compound has numerous applications, it is also associated with health risks. Epidemiological studies have linked this compound exposure to increased risks of lung cancer among workers in industries that utilize this compound . The National Cancer Institute's this compound Cohort Study highlights significant mortality rates related to lung cancer among workers exposed to high levels of this compound over extended periods .

NCI this compound Cohort Study

This study examined over 25,000 workers exposed to this compound across multiple facilities. Findings indicated a statistically significant relationship between this compound exposure and lung cancer mortality . The study's comprehensive follow-up over decades provides valuable insights into occupational health risks.

Renewable this compound Production

Recent research from the National Renewable Energy Laboratory (NREL) has developed a novel method to produce renewable this compound using bio-derived feedstocks . This method not only offers a sustainable alternative to traditional petrochemical processes but also achieves higher yields compared to conventional methods.

Table 1: Applications of this compound

ApplicationDescriptionIndustry Impact
Polythis compound (PAN)Fiber production for textilesTextile industry
ABSDurable plastics for consumer goodsAutomotive and electronics
SANClear plastics for packagingHousehold goods
AdiponitrileIntermediate for nylon productionTextile and materials industry
Carbon FibersReinforcement materials for compositesAerospace and automotive sectors

Table 2: Health Risks Associated with this compound Exposure

StudyFindingsPopulation Studied
NCI this compound CohortIncreased lung cancer mortality linked to exposure25,460 workers
IARC MonographsClassified as Group 1 carcinogenVarious industrial workers

Comparison with Similar Compounds

Physical and Chemical Properties

The table below summarizes acrylonitrile’s critical properties derived from experimental data :

Property Value
Molecular Weight 53.06 g/mol
Boiling Point 77.3°C
Melting Point -82°C
Density 0.81 g/cm³ (20°C)
Vapor Pressure 83 mmHg (20°C)
Water Solubility 7.3 g/100 mL (20°C)
Octanol-Water Partition log Kow = 0.25

This compound’s primary industrial applications include:

  • Acrylic fibers : Polythis compound (PAN) is spun into fibers with wool-like properties .
  • ABS resin : A copolymer with butadiene and styrene, valued for impact resistance and thermal stability .
  • Nitrile rubber (NBR) : Oil-resistant elastomers for automotive seals and hoses .

Toxicity Profile

While bladder cancer rates were elevated in some cohorts (mRR = 1.8), this was attributed to co-exposure with aromatic amines rather than this compound itself . Rodent studies suggest weak mutagenicity via oxidative damage or epoxy intermediates, but in vivo genotoxicity in humans remains unproven .

Comparison with Similar Compounds

This compound vs. Acrylamide

Both this compound and acrylamide (C₃H₅NO) are vinyl monomers capable of forming DNA adducts via Michael addition. However, their reactivity and metabolic pathways differ:

  • This compound : The nitrile group hydrolyzes to carboxylic acid when adducted to DNA, yielding 2-carboxyethyl adducts (e.g., 1-CE-dAdo) .
  • Toxicity: Acrylamide is classified as a Group 2A carcinogen (IARC), whereas this compound’s carcinogenicity in humans remains inconclusive .

ABS Resin vs. Other Copolymers

This compound Butadiene Styrene (ABS) is compared to similar copolymers below:

Property ABS Polypropylene (PP) Polystyrene (PS)
Impact Strength High (Butadiene contribution) Moderate Low
Heat Resistance 80–100°C (this compound) 100–120°C 70–90°C
Oil Resistance Moderate Poor Poor
Applications Automotive parts, electronics Packaging, textiles Disposable containers

ABS uniquely balances rigidity (styrene), heat resistance (this compound), and toughness (butadiene) . Recent advancements include cyano-functionalized graphitic nanoplatelets (CyGNs) enhancing ABS’s tensile strength by 40% at 5 wt.% loading .

Benzothiophene this compound Derivatives vs. Combretastatins

Benzothiophene this compound derivatives (e.g., compounds 31–33 ) mimic natural combretastatins but exhibit superior anticancer efficacy:

Compound Structure GI₅₀ (nM) P-gp Resistance
31 Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxy) <10 Yes
32 Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxy) <10 Yes
33 E-isomer of 32 >100 No

These derivatives overcome multidrug resistance by evading P-glycoprotein efflux pumps, a limitation of traditional combretastatins .

CyGNs-Reinforced ABS Composites

Cyano-functionalized graphitic nanoplatelets (CyGNs) grafted to ABS improve mechanical and thermal performance:

CyGN Loading (wt.%) Tensile Strength (MPa) Thermal Stability (°C)
0 (Pure ABS) 40 380
1 48 395
5 56 410

CyGNs’ cyano groups enhance chemical affinity with ABS, enabling uniform dispersion and stress transfer .

Biological Activity

Acrylonitrile (C3_3H3_3N), a colorless liquid with a characteristic odor, is primarily used in the production of polymers and resins. However, its biological activity has garnered significant attention due to its potential therapeutic applications and toxicological implications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and toxic effects, supported by data tables and relevant case studies.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit notable antimicrobial properties. For instance, this compound adducts have been evaluated for their antibacterial activity against various bacterial strains.

Table 1: Antibacterial Activity of this compound Adducts

CompoundBacterial StrainMinimum Inhibitory Concentration (µl/ml)
Adduct 1Escherichia coli0.4
Adduct 2Bacillus subtilis0.9
Adduct 3E. coli1
Adduct 4B. subtilis5
Adduct 5E. coli3

The study found that the antibacterial effect was dose-dependent, with higher concentrations leading to increased inhibition rates against both Gram-positive and Gram-negative bacteria . Time-kill kinetics indicated that these compounds possess bacteriostatic action, making them potential candidates for further development in antimicrobial therapies.

2. Anticancer Properties

This compound derivatives have also been investigated for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.

  • Apoptosis Induction : this compound compounds have been shown to trigger programmed cell death in various cancer cell lines . This process involves:
    • Chromatin condensation
    • Decreased ATP levels
    • Mitochondrial membrane potential alterations
    • Increased oxidative stress

In vitro studies have reported significant cytotoxic effects against different cancer types, including breast and lung cancers, highlighting this compound's potential as a chemotherapeutic agent .

3. Toxicological Effects

While this compound shows promise in therapeutic applications, its toxicological profile cannot be overlooked. Acute exposure can lead to severe health effects.

Table 2: Toxicity Data for this compound

Exposure RouteEffectReference
InhalationMucous membrane irritation, headachesEPA
DermalSevere burnsEPA
Chronic ExposureDegenerative changes in respiratory systemGOV.UK

Acute inhalation of this compound has resulted in symptoms such as headaches, nausea, and respiratory distress. Long-term exposure studies in rats revealed non-neoplastic histopathological changes in the central nervous system and inflammation of nasal turbinates . The compound is considered a potential occupational carcinogen based on its effects observed in animal studies.

4. Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated five novel this compound adducts against Bacillus subtilis and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations ranging from 0.4 to 6 µl/ml depending on the strain and compound used .
  • Toxicity Assessment : A chronic inhalation study involving Sprague Dawley rats exposed to varying concentrations of this compound revealed significant neurological and respiratory changes, emphasizing the importance of understanding exposure limits in occupational settings .

Q & A

Q. How can analytical methods for acrylonitrile quantification in complex matrices be validated?

Method validation should include selectivity, precision, and sensitivity assessments. For gas chromatography-mass spectrometry (GC-MS), ensure baseline separation of this compound from interfering peaks (e.g., 3-methylfuran) and evaluate precision via triplicate measurements (relative standard deviation: 0.77–4%) . Calibration curves and limits of detection (LOD) must be established using spiked samples, with non-detected results in biological matrices (e.g., urine) indicating complete metabolization .

Q. What are standard biomarkers for assessing occupational exposure to this compound?

Hemoglobin adducts (e.g., cyanoethyl-valine) are validated biomarkers for long-term exposure. Acute exposure can be assessed via urinary metabolites (e.g., N-acetyl-S-cyanoethylcysteine), though levels may fall below LOD due to rapid metabolization . Biomarker studies should account for smoking status, as tobacco smoke contributes to background this compound levels (~28.4 µg/cigarette) .

Q. What experimental designs are used to study this compound’s environmental partitioning?

Henry’s law constant estimation and solubility studies (e.g., water-air partitioning) are critical. This compound’s limited water solubility (~7.3 g/100 mL) necessitates refined models for environmental fate, particularly near industrial sites . Multi-component absorption systems (e.g., water-scrubbing towers) should prioritize this compound’s solubility for design optimization .

Advanced Research Questions

Q. How can contradictions between this compound’s carcinogenicity in animal models and human epidemiology be resolved?

Animal studies show this compound induces astrocytomas (brain/spinal cord) via reactive epoxide metabolites (e.g., cyanoethylene oxide) . However, human cohort studies (e.g., NCI-NIOSH) report inconsistent lung cancer risks (SMR = 0.9–1.5). Advanced meta-analyses should stratify by exposure levels (historical peaks >20 ppm vs. current ≤0.5 ppm) and consider detoxification pathway differences (e.g., epoxide hydrolase in humans vs. glutathione conjugation in rodents) .

Q. What molecular mechanisms govern this compound’s chemisorption during electrochemical grafting onto transition metals?

Density functional theory (DFT) and voltammetry reveal this compound’s interaction with metals (Ni, Cu, Zn) involves charge transfer and surface dipole modifications. The chemisorption step (initial polymerization phase) is influenced by metal electron density and organic layer ionization potential, critical for tuning charge injection barriers in devices .

Q. How can copolymerization experiments optimize reactivity ratio estimation for this compound-based polymers?

For styrene-acrylonitrile copolymers, low styrene compositions (e.g., f_A0 ≈ 0.03) are required to accurately estimate reactivity ratios (r_A = 0.36, r_B = 0.08). Poor adherence to these conditions leads to wide confidence intervals, necessitating factorial design and Monte Carlo simulations for uncertainty quantification .

Q. What explains inconsistencies in this compound’s in vivo genotoxicity data?

While in vitro assays (Ames test, mouse lymphoma TK+/-) confirm mutagenicity, in vivo results (micronucleus tests, UDS assays) are equivocal. Limitations include uncertain bone marrow exposure and tissue-specific DNA adduct variability. Future studies should use radiolabeled this compound to track metabolite distribution and adduct formation .

Q. How do interface dipoles at this compound/metal interfaces influence charge injection in organic electronics?

The dipole comprises (i) chemical charge transfer (e.g., this compound π-electrons to metal d-orbitals) and (ii) metal surface dipole modification. These effects reduce charge injection barriers by 0.2–0.5 eV, dependent on metal work function (e.g., Cu vs. Fe) and organic layer electron affinity .

Methodological Guidance

Q. Designing multi-component absorption systems for this compound capture: Key considerations?

Prioritize this compound’s solubility (basis for packed-bed tower design) and solvent selection (water for HCN/acetonitrile co-absorption). Use pilot-scale experiments to validate mass transfer coefficients and account for temperature-dependent solubility changes .

Validating low-dose carcinogenicity models for this compound risk assessment:
Apply physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data (e.g., 20 ppm inhalation thresholds) to humans. Incorporate human-specific metabolic parameters (CYP2E1 activity, epoxide hydrolase efficiency) to refine risk estimates .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.